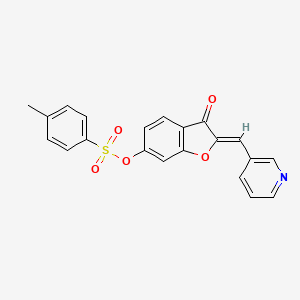

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5S/c1-14-4-7-17(8-5-14)28(24,25)27-16-6-9-18-19(12-16)26-20(21(18)23)11-15-3-2-10-22-13-15/h2-13H,1H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFPNJSYGPHTKC-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran and pyridine components may enhance the interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : Research has shown that derivatives of benzofuran possess antimicrobial activity. The sulfonate group may enhance solubility and bioavailability, potentially leading to effective antimicrobial agents against resistant strains.

Organic Synthesis

- Building Block for Drug Development : The compound can serve as a versatile intermediate in synthesizing more complex molecules, particularly in creating new pharmaceutical agents targeting various diseases.

- Ligand Development : Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis and material science.

Case Study 2: Antimicrobial Studies

In another study focusing on the antimicrobial properties of benzofuran derivatives, researchers synthesized several compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the sulfonate group significantly improved antibacterial activity. This suggests that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate could be a promising candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonate/Esther Groups

Key Compounds :

However, steric hindrance remains similar .

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate Molecular Formula: C₂₃H₂₀NO₇ Substituent: 2,6-Dimethoxybenzoate Impact: The ortho-dimethoxy arrangement introduces steric bulk, likely reducing binding affinity to flat receptor sites. The ester group (vs. sulfonate) lowers polarity, decreasing aqueous solubility but improving lipid membrane permeability .

[Methanesulfonate Derivatives] (e.g., [(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate) Molecular Formula: ~C₁₆H₁₅NO₇S Substituent: Methanesulfonate Impact: The smaller methanesulfonate group reduces molecular weight and increases solubility in protic solvents. However, diminished aromatic interactions may weaken target binding compared to tosylate derivatives .

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The 4-methyl group (target compound) is weakly electron-donating via hyperconjugation, stabilizing adjacent electrophilic regions. Trimethoxyphenyl substituents (e.g., in methanesulfonate derivatives) create electron-rich aromatic systems, favoring interactions with cationic or π-acidic binding pockets .

Steric Considerations :

- The 2,6-dimethoxybenzoate analog’s ortho-substituents introduce steric clash, which may limit rotation or binding to sterically sensitive enzymes .

- Methanesulfonate derivatives lack bulky aromatic substituents, enabling better access to buried active sites but sacrificing aromatic stacking interactions .

Pharmacological Implications

While direct activity data for these compounds are unavailable in the provided evidence, inferences can be made:

- The target compound’s tosylate group may enhance stability in biological matrices compared to ester analogs, which are prone to hydrolysis.

- Methanesulfonate derivatives may prioritize renal clearance due to higher polarity, impacting pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.